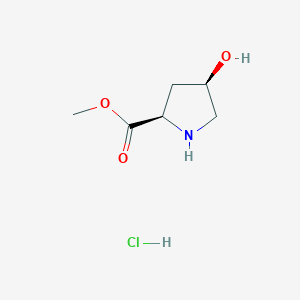
1-Acetyl-2-(1-methyl-2-phenylethyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-2-(1-methyl-2-phenylethyl)hydrazine is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as AAPH and is used as a free radical generator in various biochemical and physiological studies. AAPH is synthesized through a simple method, and its mechanism of action has been extensively studied.
Mechanism of Action
AAPH generates free radicals through a thermal decomposition reaction. The reaction proceeds through the homolytic cleavage of the N-N bond, resulting in the formation of two radicals. These radicals can then react with various biomolecules, leading to oxidative damage. AAPH has been shown to generate both hydroxyl and alkoxyl radicals, which can react with lipids, proteins, and DNA.
Biochemical and Physiological Effects:
AAPH-induced oxidative stress has been shown to have various biochemical and physiological effects. It can lead to lipid peroxidation, DNA damage, and protein oxidation. AAPH has also been shown to induce apoptosis in various cell types. Additionally, AAPH-induced oxidative stress has been linked to various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Advantages and Limitations for Lab Experiments
AAPH has several advantages for lab experiments. It is easy to synthesize, stable, and generates free radicals quickly and efficiently. Additionally, AAPH has a well-established mechanism of action, which makes it an ideal model compound for studying oxidative stress. However, AAPH has some limitations. It is a relatively non-specific free radical generator, which can lead to oxidative damage to various biomolecules. Additionally, AAPH-induced oxidative stress may not accurately reflect the oxidative stress that occurs in vivo.
Future Directions
There are several future directions for AAPH research. One area of interest is the development of more specific free radical generators that can target specific biomolecules. Additionally, AAPH can be used to study the antioxidant activity of various compounds, and future research can focus on identifying new antioxidants that can protect against AAPH-induced oxidative stress. Furthermore, AAPH can be used to study the role of oxidative stress in various diseases, and future research can focus on developing novel therapies that target oxidative stress.
Conclusion:
In conclusion, AAPH is a widely used free radical generator in scientific research. Its synthesis method is straightforward, and its mechanism of action has been extensively studied. AAPH-induced oxidative stress has various biochemical and physiological effects and has been linked to various diseases. While AAPH has several advantages for lab experiments, it also has limitations, and future research can focus on developing more specific free radical generators and identifying new antioxidants that can protect against AAPH-induced oxidative stress.
Synthesis Methods
AAPH can be synthesized through a simple method that involves the reaction of 1-acetyl-2-bromo-1-phenylethane with hydrazine hydrate in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of AAPH. The synthesis method is relatively straightforward and can be easily scaled up for large-scale production.
Scientific Research Applications
AAPH is widely used in scientific research as a free radical generator. It is commonly used to induce oxidative stress in cells and tissues, which can be used to study various biochemical and physiological processes. AAPH is also used as a model compound for studying the antioxidant activity of various compounds. It has been used in studies related to lipid peroxidation, DNA damage, and protein oxidation.
properties
CAS RN |
112825-06-6 |
|---|---|
Product Name |
1-Acetyl-2-(1-methyl-2-phenylethyl)hydrazine |
Molecular Formula |
C11H16N2O |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
N'-(1-phenylpropan-2-yl)acetohydrazide |
InChI |
InChI=1S/C11H16N2O/c1-9(12-13-10(2)14)8-11-6-4-3-5-7-11/h3-7,9,12H,8H2,1-2H3,(H,13,14) |
InChI Key |
YAAVQSVNUBYLQQ-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NNC(=O)C |
Canonical SMILES |
CC(CC1=CC=CC=C1)NNC(=O)C |
synonyms |
1-acetyl-2-(1-methyl-2-phenylethyl)hydrazine 1-AMPEH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



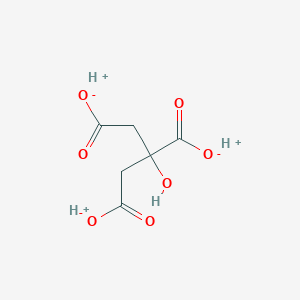
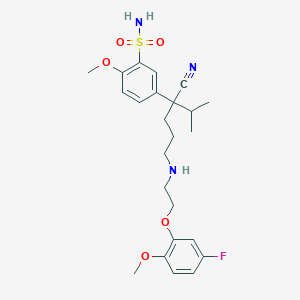
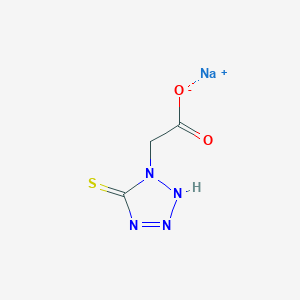
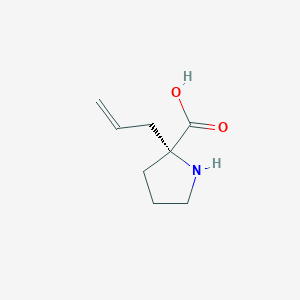
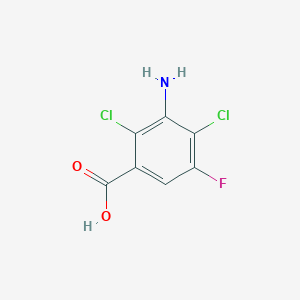



![3-[2-(dimethylamino)ethyl]-1H-Indole-5-carboxylic acid](/img/structure/B39566.png)


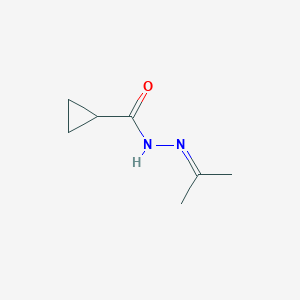
![(S)-4-[(1-Methylheptyloxy)carbonyl]phenyl 4'-octyloxy-4-biphenylcarboxylate](/img/structure/B39582.png)
